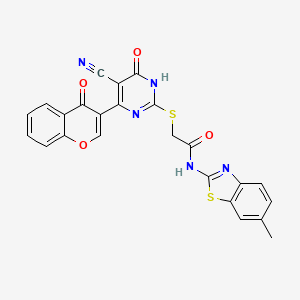
Egfr/her2/TS-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2/TS-IN-1 is a compound that functions as an inhibitor of epidermal growth factor receptor, human epidermal growth factor receptor 2, and thymidylate synthase. These receptors and enzymes play crucial roles in cell proliferation and survival, making them significant targets in cancer therapy. The compound has shown potential in inducing apoptosis in cancer cells, particularly in breast cancer .
Méthodes De Préparation
The synthetic routes for Egfr/her2/TS-IN-1 involve multiple steps, including the formation of heterocyclic cores. The reaction conditions typically require specific catalysts and solvents to ensure the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity .
Analyse Des Réactions Chimiques
Egfr/her2/TS-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr/her2/TS-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and thymidylate synthase. In biology and medicine, it is investigated for its potential in cancer therapy, particularly in breast cancer. The compound has shown promise in inducing apoptosis in cancer cells and overcoming resistance to other therapies .
Mécanisme D'action
The mechanism of action of Egfr/her2/TS-IN-1 involves the inhibition of the tyrosine kinase activity of epidermal growth factor receptor and human epidermal growth factor receptor 2, as well as the inhibition of thymidylate synthase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Egfr/her2/TS-IN-1 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and thymidylate synthase. Similar compounds include lapatinib and afatinib, which also target epidermal growth factor receptor and human epidermal growth factor receptor 2 but do not inhibit thymidylate synthase. This additional inhibition makes this compound a promising candidate for overcoming resistance to other therapies .
Propriétés
Formule moléculaire |
C24H15N5O4S2 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
2-[[5-cyano-6-oxo-4-(4-oxochromen-3-yl)-1H-pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H15N5O4S2/c1-12-6-7-16-18(8-12)35-24(26-16)27-19(30)11-34-23-28-20(14(9-25)22(32)29-23)15-10-33-17-5-3-2-4-13(17)21(15)31/h2-8,10H,11H2,1H3,(H,26,27,30)(H,28,29,32) |
Clé InChI |
KVHGAEBTDZLAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=COC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
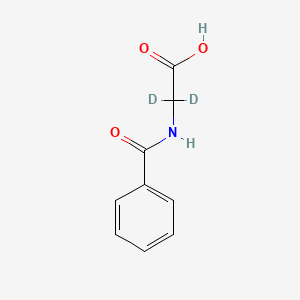
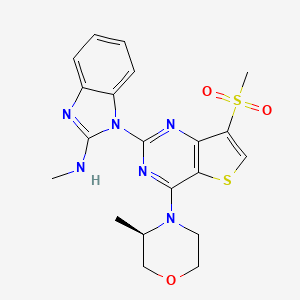
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

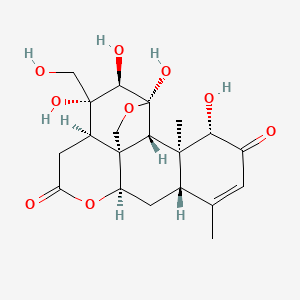
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)



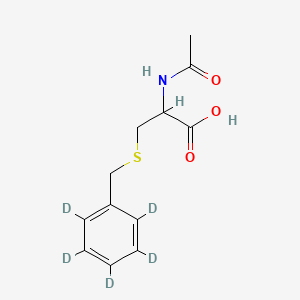
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
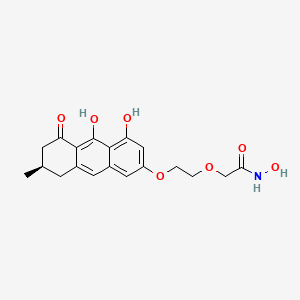
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
